molecular formula C25H21FN2O2S B14958128 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide

2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide

Cat. No.: B14958128
M. Wt: 432.5 g/mol
InChI Key: BNOFGSHODHMIEE-WSDLNYQXSA-N
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Description

2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a fluorinated indene core, a pyridyl acetamide moiety, and a methylsulfinyl phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indene core, followed by the introduction of the fluorine atom, and subsequent functionalization to attach the pyridyl acetamide and methylsulfinyl phenyl groups. Common reagents and conditions include:

    Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Amidation: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the acetamide linkage.

    Sulfoxidation: Oxidation of the methylthio group to the methylsulfinyl group using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced at the indene core or the pyridyl acetamide moiety using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group would yield the corresponding sulfone, while reduction of the indene core could lead to a dihydroindene derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorinated compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylthio)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    2-(5-chloro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of 2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(3-pyridyl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H21FN2O2S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C25H21FN2O2S/c1-16-22(12-17-5-8-20(9-6-17)31(2)30)21-10-7-18(26)13-24(21)23(16)14-25(29)28-19-4-3-11-27-15-19/h3-13,15H,14H2,1-2H3,(H,28,29)/b22-12+

InChI Key

BNOFGSHODHMIEE-WSDLNYQXSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CN=CC=C4

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CN=CC=C4

Origin of Product

United States

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